

Application Notes: Synthesis of the Fungicide Flumorph Using 4-Fluorobenzotrichloride

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Compound of Interest

Compound Name: 4-Fluorobenzotrichloride

Cat. No.: B1329314

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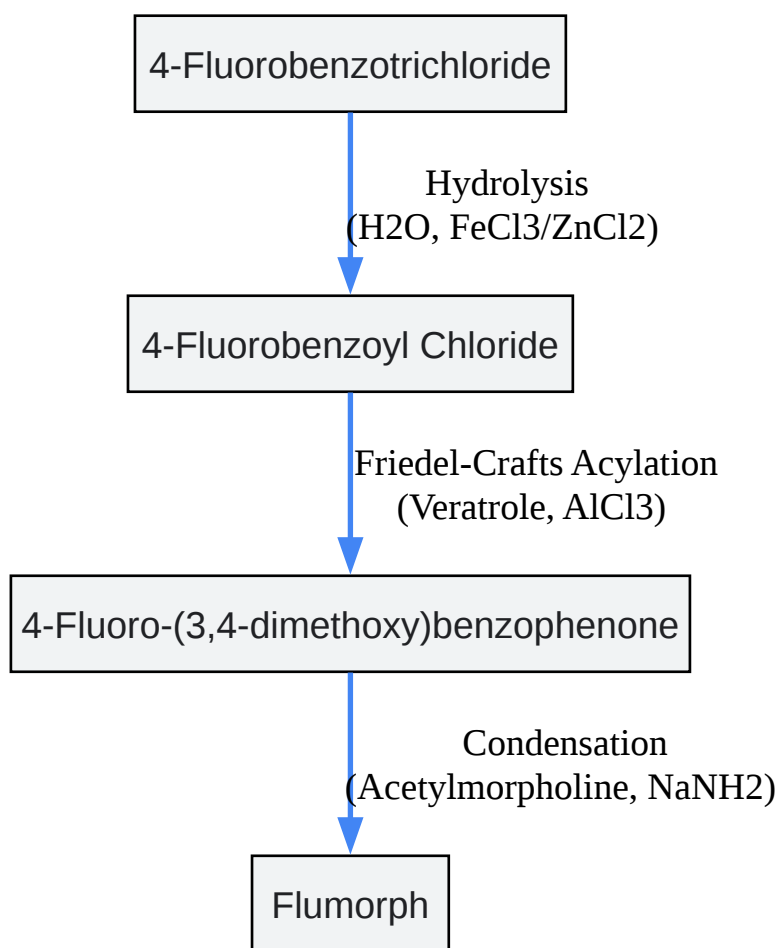
These application notes provide a detailed protocol for the synthesis of the agricultural fungicide flumorph, utilizing **4-Fluorobenzotrichloride** as a key starting material. This document outlines the synthetic pathway, experimental procedures, and quantitative data to support researchers in the field of agrochemical development.

Introduction

4-Fluorobenzotrichloride is a versatile chemical intermediate for the synthesis of various agrochemicals. Its utility stems from the reactivity of the trichloromethyl group, which can be readily converted into other functional groups, and the presence of the fluorine atom, which can enhance the biological activity and metabolic stability of the final product. This document details the conversion of **4-Fluorobenzotrichloride** to 4-fluorobenzoyl chloride, a crucial building block, and its subsequent use in the synthesis of flumorph, a potent fungicide.

Synthetic Pathway Overview

The synthesis of flumorph from **4-Fluorobenzotrichloride** is a multi-step process that begins with the hydrolysis of the trichloromethyl group to form an acyl chloride. This intermediate then undergoes a Friedel-Crafts acylation, followed by a condensation reaction to yield the final product.



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Caption: Synthetic pathway from **4-Fluorobenzotrichloride** to Flumorph.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step in the synthesis of flumorph from **4-Fluorobenzotrichloride**.

Step	Reactants	Catalyst / Reagent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)
1. Hydrolysis	4-Fluorobenzotrichloride, Water	FeCl ₃ /Zn Cl ₂ (1:1)	-	130	-	99.3	99.5
2. Friedel-Crafts Acylation	4-Fluorobenzoyl Chloride, Veratrole (1,2-Dimethoxybenzene)	AlCl ₃	Toluene	Reflux	0.5	-	-
3. Condensation	4-Fluoro-(3,4-dimethoxy)benzophenone, Acetylmorpholine	NaNH ₂	Toluene	Reflux	0.5	-	-

Note: Yields and reaction times for steps 2 and 3 are based on analogous reactions described in the literature and may require optimization.

Experimental Protocols

Step 1: Synthesis of 4-Fluorobenzoyl Chloride from **4-Fluorobenzotrichloride**[\[1\]](#)

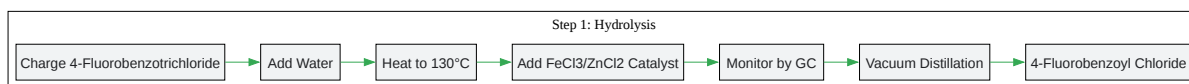
This protocol describes the hydrolysis of **4-Fluorobenzotrichloride** to 4-Fluorobenzoyl chloride.

Materials:

- **4-Fluorobenzotrichloride** (1 mol, 211.4 g)
- Water (0.09 mol, 1.7 mL)
- Ferric chloride (FeCl_3)
- Zinc chloride (ZnCl_2)
- 500 mL three-necked flask
- Stirrer
- Distillation apparatus

Procedure:

- Charge a 500 mL three-necked flask with 211.4 g (1 mol) of **4-Fluorobenzotrichloride**.
- With stirring, add 1.7 mL (0.09 mol) of water dropwise.
- Heat the reaction mixture to 130 °C.
- Monitor the reaction progress by Gas Chromatography (GC).
- Add a composite catalyst of FeCl_3 and ZnCl_2 in a 1:1 ratio (6.4 g total).
- Continue to monitor the reaction by GC until the content of **4-Fluorobenzotrichloride** is between 0.02-0.03%.
- Upon completion, purify the product by vacuum distillation at 2 kPa and 120 °C to yield 4-fluorobenzoyl chloride.



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Caption: Workflow for the synthesis of 4-Fluorobenzoyl Chloride.

Step 2: Synthesis of 4-Fluoro-(3,4-dimethoxy)benzophenone

This protocol describes the Friedel-Crafts acylation of veratrole with 4-fluorobenzoyl chloride.

Materials:

- 4-Fluorobenzoyl Chloride (0.05 mol)
- Veratrole (1,2-dimethoxybenzene)
- Aluminum chloride (AlCl₃)
- Toluene
- Reaction flask with stirrer and reflux condenser

Procedure:

- In a reaction flask, dissolve veratrole in toluene.
- Cool the solution in an ice bath and slowly add aluminum chloride with stirring.
- Add 4-fluorobenzoyl chloride dropwise to the reaction mixture.
- After the addition is complete, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of Flumorph^[2]

This protocol describes the condensation reaction to form flumorph.

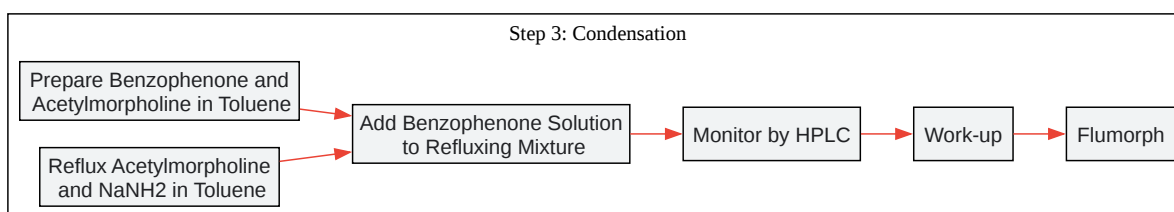
Materials:

- 4-Fluoro-(3,4-dimethoxy)benzophenone (0.05 mol)
- Acetylmorpholine (total 0.139 mol)
- Sodium amide (NaNH_2) (0.1 mol)
- Toluene
- 500 mL reaction flask with stirrer and reflux condenser

Procedure:

- To a 500 mL reaction flask, add 50 mL of toluene, 6 g (0.046 mol) of acetylmorpholine, and 3.9 g (0.1 mol) of sodium amide.
- Heat the mixture to reflux and maintain for 30 minutes.
- In a separate flask, dissolve 13 g (0.05 mol) of 4-fluoro-(3,4-dimethoxy)benzophenone and 12 g (0.093 mol) of acetylmorpholine in 70 mL of toluene.
- Add the solution from step 3 dropwise to the refluxing reaction mixture over 1 hour.

- Continue to reflux the reaction mixture and monitor its progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 0.5 hours after the addition.
- After the reaction is complete, add water to the reaction solution to quench any remaining sodium amide.
- Separate the organic layer and remove the solvent to obtain the crude flumorph, which can be further purified.



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Caption: Workflow for the synthesis of Flumorph.

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References

- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. CN102796062B - Method for preparing flumorph - Google Patents [patents.google.com]
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